molecular formula C11H12O4 B13634540 3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid

3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid

Cat. No.: B13634540
M. Wt: 208.21 g/mol
InChI Key: GBHLHGZYGUHTOY-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid is a compound that features a benzofuran ring fused with a propanoic acid moiety. Benzofuran derivatives are known for their diverse biological activities and are often used as building blocks in drug synthesis and chemical raw materials .

Preparation Methods

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid typically involves a multi-step reactionThe reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of various chemical products

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as inflammation or oxidative stress .

Comparison with Similar Compounds

Similar compounds to 3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid include:

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C11H12O4/c12-9(11(13)14)6-7-1-2-10-8(5-7)3-4-15-10/h1-2,5,9,12H,3-4,6H2,(H,13,14)

InChI Key

GBHLHGZYGUHTOY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CC(C(=O)O)O

Origin of Product

United States

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